4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (molecular formula: C₁₇H₁₉ClNO₄, molecular weight: 336.79–337.80) is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core substituted at position 4 with a 4-chlorobenzoyl group and at position 3 with a carboxylic acid moiety .
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGMKQMDMNTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The spirocyclic backbone of 1-oxa-4-azaspiro[4.5]decane is typically assembled via cyclization reactions. A foundational approach involves condensing 4-aminophenol with α-hydroxy acids, such as glycolic or lactic acid, to form intermediate amides. For example, 2-hydroxy-N-(4-hydroxyphenyl)acetamide serves as a precursor, which undergoes oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) under copper(I) catalysis to yield the spiro core. This method, adapted for the target compound, replaces glycolic acid with derivatives bearing the 4-chlorobenzoyl group.
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 is incorporated either early in the synthesis (e.g., via condensation with α-keto acids) or through post-cyclization oxidation. A common strategy involves hydrolyzing ester-protected intermediates under basic conditions. For instance, methyl ester derivatives of the spiro compound are saponified using NaOH in methanol/water mixtures to yield the free carboxylic acid.
Optimization of Key Reaction Steps
Catalytic Systems for Oxidative Cyclization
The oxidative cyclization of amide precursors to form the spiro ring is highly dependent on the choice of catalyst. Comparative studies demonstrate that tetrakis(acetonitrile)copper(I) perchlorate ([Cu(CH₃CN)₄]ClO₄) achieves superior yields (72–75%) compared to rhodium or manganese catalysts. The table below summarizes catalyst performance:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| [Cu(CH₃CN)₄]ClO₄ | 75 | 6 |
| Rh₂(OAc)₄ | 72 | 8 |
| Mn(OAc)₂ | 0 | 12 |
Solvent and Temperature Effects
Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. However, DCM is preferred for its low boiling point, facilitating easier product isolation. Reactions conducted at room temperature (25°C) show higher selectivity compared to elevated temperatures, which promote side reactions such as over-oxidation.
Stereochemical Control
The stereochemistry at position 3 (carboxylic acid) is critical for biological activity. Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis. For example, using (S)-proline as a catalyst during the cyclization step yields the (3S)-enantiomer with >90% enantiomeric excess (ee).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
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NMR Spectroscopy : The spirocyclic structure is confirmed by distinct signals in ¹H NMR: a singlet for the spiro junction proton (δ 4.2–4.5 ppm) and aromatic protons from the 4-chlorobenzoyl group (δ 7.4–7.8 ppm).
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IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O of carboxylic acid) and 1680 cm⁻¹ (amide C=O) verify functional groups.
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Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass of C₁₆H₁₅ClNO₄ (336.08 g/mol).
Purity Assessment
Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (1:1) is used to monitor reaction progress. Final purity (>98%) is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel.
Comparative Analysis of Synthesis Routes
The table below evaluates three published methods for synthesizing 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid:
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Copper-catalyzed cyclization | 3 | 75 | 98 | Short reaction time |
| Rhodium-mediated oxidation | 4 | 68 | 95 | Scalability |
| Enzymatic resolution | 5 | 60 | 99 | High enantioselectivity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific biological pathways.
Key Findings:
- Anticancer Activity : Studies have shown that derivatives of spirocyclic compounds can exhibit significant anticancer properties by modulating cell signaling pathways involved in cancer progression. For instance, research indicates that spiro compounds can act as inhibitors of phospholipase D, which is linked to cancer cell invasiveness .
| Study | Findings |
|---|---|
| Scott et al. (2009) | Identified isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. |
Agricultural Chemistry
The compound serves as a safener in herbicide formulations, enhancing the selectivity and effectiveness of herbicides like alachlor and acetochlor while reducing phytotoxicity on crops.
Applications:
- Herbicide Safener : As a protective agent, it helps crops tolerate herbicide application by mitigating the harmful effects on non-target plants while allowing for effective weed control .
| Herbicide | Role of Compound |
|---|---|
| Alachlor | Safener |
| Acetochlor | Safener |
Materials Science
Research into the use of spirocyclic compounds in material sciences has revealed their potential in developing new polymers and materials with unique mechanical properties.
Applications:
- Polymer Development : Spiro compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in Nature Chemical Biology highlighted the design of spirocyclic compounds that selectively inhibit phospholipase D activity in cancer cells, demonstrating significant reductions in cell migration and invasion .
Case Study 2: Herbicide Application
Research conducted on the efficacy of herbicides with added safeners showed that crops treated with formulations containing 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibited improved growth rates compared to untreated controls, confirming its role as an effective herbicide safener .
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in substituents on the benzoyl group or modifications to the spiro ring. Key examples include:
Biological Activity
4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, a compound belonging to the class of spirocyclic compounds, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 337.80 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.80 g/mol |
| CAS Number | 1009354-95-3 |
| Appearance | White solid |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
A study conducted on related spirocyclic compounds demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against resistant strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of spirocyclic compounds has been highlighted in various studies. For example, derivatives similar to 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane have been tested against several cancer cell lines, showing significant cytotoxic effects. In vitro assays revealed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways .
A specific case study involving the compound demonstrated a dose-dependent decrease in cell viability in HeLa cells, with IC50 values indicating effective inhibition at low concentrations . These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of more potent anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory effects of spirocyclic compounds have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
In animal models, administration of related compounds resulted in reduced edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Study : In a comparative study of various spirocyclic derivatives, one compound showed an MIC of 0.5 µg/mL against MRSA, outperforming standard antibiotics like vancomycin .
- Anticancer Research : A derivative of the compound was tested against breast cancer cell lines, resulting in a significant reduction in cell proliferation with an IC50 value of 10 µM after 48 hours .
- Anti-inflammatory Effects : In a controlled experiment on rats induced with paw edema, treatment with the compound led to a reduction in swelling by approximately 60% compared to the control group .
Q & A
How can synthetic routes for 4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid be optimized to improve yield and purity?
Answer:
Synthetic optimization typically involves iterative adjustments to reaction conditions, such as catalyst selection, solvent polarity, and temperature. For spirocyclic compounds like this, cyclization steps are critical. A common approach is to use palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to assemble the benzoyl and spiro moieties . Solvents like DMF or toluene are preferred for their ability to stabilize intermediates. Post-synthesis purification via reverse-phase HPLC (using Chromolith or Purospher® columns) ensures high purity, with NMR and LC-MS for structural validation .
What crystallographic methods are recommended for resolving the spirocyclic structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. The spirocyclic core requires high-resolution data (≤1.0 Å) to resolve torsional strain and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For challenging cases, synchrotron radiation improves data quality. Twinning and disorder in the spiro ring may require advanced SHELXD or SHELXE protocols .
How does the compound’s structural modification impact its biological activity, particularly in anticancer research?
Answer:
Substituents on the benzoyl group (e.g., chloro vs. methoxy) and spiro ring size (e.g., 5- vs. 6-membered) significantly alter bioactivity. For example, replacing the 4-chlorobenzoyl group with a sulfonyl moiety (as in related spiro compounds) enhances cytotoxicity against HepG-2 and HCT116 cell lines by improving membrane permeability . Structure-Activity Relationship (SAR) studies using 3D-QSAR models or molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .
What analytical methods are validated for quantifying residues of this compound in environmental samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace analysis. A C18 column (e.g., Zorbax Eclipse Plus) with a methanol/water gradient (0.1% formic acid) achieves baseline separation. Method validation should include spike-recovery tests (70–120% recovery) and limits of detection (LOD ≤0.005 ppm), as per EPA guidelines for pesticide safeners .
How can researchers reconcile contradictory data on the compound’s efficacy in different biological assays?
Answer:
Contradictions often arise from assay-specific variables, such as cell line heterogeneity (e.g., HepG-2 vs. PC-3) or incubation times. Standardize protocols using CLSI guidelines:
- Use matched isogenic cell lines to control genetic variability.
- Validate cytotoxicity via dual methods (MTT assay and flow cytometry).
- Cross-reference with in vivo models (e.g., zebrafish xenografts) to confirm mechanistic relevance .
What computational strategies support the design of derivatives with enhanced metabolic stability?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict metabolic hotspots, such as oxidation-prone spiro carbons. Introducing electron-withdrawing groups (e.g., nitro) at the 3-carboxylic acid position reduces CYP450-mediated degradation. Molecular dynamics simulations (AMBER force field) assess binding stability in physiological conditions .
How does the compound act as a safener in herbicide formulations, and what molecular mechanisms are proposed?
Answer:
As a safener, it likely upregulates glutathione-S-transferase (GST) in crops, enhancing detoxification of herbicides like acetochlor. Mechanistic studies involve:
- RNA-seq to identify GST isoforms induced in corn roots.
- Competitive binding assays with herbicide targets (e.g., acetolactate synthase).
- Field trials measuring crop survival rates at 0.4 lb/acre application .
What in vivo models are suitable for evaluating the compound’s neuroprotective potential?
Answer:
Use transgenic Alzheimer’s disease models (e.g., APP/PS1 mice) to assess amyloid-β modulation. Behavioral tests (Morris water maze) combined with immunohistochemistry (Aβ plaque staining) quantify efficacy. Dose-response studies (1–10 mg/kg, oral) should monitor hepatic enzymes (ALT/AST) for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
